(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as gallium trichloride have been used in the Michael addition of indole to α,β-unsaturated ketones, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions include various substituted indoles, quinolines, and tetrahydroindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, thereby exerting anticancer effects . Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocarbazole: Another indole derivative with similar structural features and biological properties.
Quinoline: A structurally related compound with significant applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which can enhance its biological activity and metabolic stability. The fluorine atoms can also influence the compound’s electronic properties, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C12H12F2N2 |
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Molecular Weight |
222.23 g/mol |
IUPAC Name |
(3S)-6,9-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H12F2N2/c1-6-4-10-7(5-15-6)11-8(13)2-3-9(14)12(11)16-10/h2-3,6,15-16H,4-5H2,1H3/t6-/m0/s1 |
InChI Key |
YONGIKLVTFWGMA-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CC2=C(CN1)C3=C(C=CC(=C3N2)F)F |
Canonical SMILES |
CC1CC2=C(CN1)C3=C(C=CC(=C3N2)F)F |
Origin of Product |
United States |
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